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Compound of Interest

4-(Benzyloxy)-3-
Compound Name:

hydroxybenzaldehyde

Cat. No.: B024091

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
(Benzyloxy)-3-hydroxybenzaldehyde (Molecular Formula: C14H1203, Molecular Weight:
228.24 g/mol ). Due to the limited availability of a complete, published experimental dataset for
this specific molecule, this document presents a detailed analysis based on closely related
analogous compounds. The information herein is intended to serve as a valuable reference for
the characterization and utilization of this compound in research and development.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for 4-
(Benzyloxy)-3-hydroxybenzaldehyde based on the analysis of structurally similar
compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data for 4-(Benzyloxy)-3-hydroxybenzaldehyde

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b024091?utm_src=pdf-interest
https://www.benchchem.com/product/b024091?utm_src=pdf-body
https://www.benchchem.com/product/b024091?utm_src=pdf-body
https://www.benchchem.com/product/b024091?utm_src=pdf-body
https://www.benchchem.com/product/b024091?utm_src=pdf-body
https://www.benchchem.com/product/b024091?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b024091?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Chemical Shift . . .
Multiplicity Integration Assignment Notes
(3, ppm)
Expected to be a
~9.8 s 1H Aldehyde (-CHO) ]
sharp singlet.
Complex
Phenyl-H of multiplet for the
~7.4-7.3 m 5H _
benzyl group monosubstituted
benzene ring.
] Protons ortho to
Aromatic-H (H-2,
~7.3-7.2 m 2H the aldehyde
H-6)
group.
Proton ortho to
~7.0 d 1H Aromatic-H (H-5)  the benzyloxy
group.
Benzyl
Methylene (-
~5.1 S 2H methylene
CH2-)
protons.
Broad singlet,
chemical shift
~5.8 s (br) 1H Hydroxyl (-OH) can vary with
concentration
and solvent.

Table 2: Predicted 13C NMR Data for 4-(Benzyloxy)-3-hydroxybenzaldehyde
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Chemical Shift (6, ppm)

Assignment

Notes

Carbonyl carbon of the

~191 C=0 (Aldehyde)

aldehyde.

Aromatic carbon attached to
~163 C-4 (C-OBn)

the benzyloxy group.

Aromatic carbon attached to
~145 C-3 (C-OH)

the hydroxyl group.

Carbon of the benzyl group
~136 Quaternary C of benzyl group

attached to the methylene.

Aromatic carbon attached to
~132 C-1

the aldehyde group.

Carbons of the benzyl group's
~129-127 Phenyl-C of benzyl group o

aromatic ring.
~116 C-5,C-6 Aromatic carbons.
~115 C-2 Aromatic carbon.

Methylene carbon of the
~70 -CHz2-

benzyl group.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 4-(Benzyloxy)-3-hydroxybenzaldehyde
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Wavenumber (cm~?) Intensity Assignment
~3400-3200 Broad O-H stretch (phenolic)
~3100-3000 Medium C-H stretch (aromatic)
~2900-2800 Medium C-H stretch (aldehyde)
~1700-1680 Strong C=0 stretch (aldehyde)
~1600-1450 Medium-Strong C=C stretch (aromatic)
~1260 Strong C-O stretch (aryl ether)
~1160 Medium C-O stretch (phenol)

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for 4-(Benzyloxy)-3-hydroxybenzaldehyde

miz Interpretation
228 [M]* (Molecular ion)
o1 [C7H7]* (Tropylium ion, characteristic of benzyl

group)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy

e Sample Preparation: Dissolve approximately 5-10 mg of 4-(Benzyloxy)-3-
hydroxybenzaldehyde in 0.5-0.7 mL of a deuterated solvent (e.g., CDClz, DMSO-ds).

e Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¢ 1H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Typical

parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good
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signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

e 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program.
A wider spectral width (e.g., 0-220 ppm) and a larger number of scans will be necessary due
to the lower natural abundance of 13C.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts are referenced to the residual solvent peak or an
internal standard (e.g., TMS).

IR Spectroscopy

o Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of
the compound with dry potassium bromide and pressing it into a thin, transparent disk.
Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid
sample directly on the ATR crystal.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
o Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm~1).

o Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared
spectrum.

Mass Spectrometry

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile).

 Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as
Electrospray lonization (ESI) or Electron Impact (EI).

o Data Acquisition: Introduce the sample into the ion source. For ESI, the sample is infused
directly or via liquid chromatography. For El, the sample is typically introduced via a direct
insertion probe. Acquire the mass spectrum over a suitable m/z range.

o Data Analysis: Identify the molecular ion peak and characteristic fragment ions.
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Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical
relationship of the spectroscopic techniques.

Data Interpretation
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Caption: General workflow for the spectroscopic analysis of 4-(Benzyloxy)-3-
hydroxybenzaldehyde.
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Caption: Relationship between spectroscopic techniques and the structural information
obtained.

 To cite this document: BenchChem. [Spectroscopic Profile of 4-(Benzyloxy)-3-
hydroxybenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b024091#spectroscopic-data-of-4-benzyloxy-3-
hydroxybenzaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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